molecular formula C16H23NO3 B1601824 Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 99198-80-8

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B1601824
CAS No.: 99198-80-8
M. Wt: 277.36 g/mol
InChI Key: LQEJJAZXQQCBBT-UHFFFAOYSA-N
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Description

“Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” is a chemical compound used as a reactant for the synthesis of various substances . It has been used in the creation of orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation, piperidine derivatives, molecular rods, and oxazolidinone-quinolone hybrids with antibacterial activity .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H23NO3 . It contains a total of 44 bonds, including 21 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

“this compound” is a reactant for the synthesis of various substances, including orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids with antibacterial activity, and cyclic prodrug of RGD peptidomimetic .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a refractive index of n20/D 1.543 (lit.), boiling point of 167 °C/0.2 mmHg (lit.), and a density of 1.554 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalysis and Chemical Synthesis

Piperidine derivatives have been highlighted for their role in catalysis and synthesis. For instance, piperidine derivatives are pivotal in intramolecular hydroamination, hydroalkoxylation, and hydroarylation reactions, facilitating the synthesis of complex nitrogen and oxygen-containing heterocycles. These processes are critical for the efficient and selective formation of piperidine derivatives, showcasing the importance of such compounds in organic synthesis and pharmaceutical chemistry (Zhang et al., 2006).

Drug Discovery and Pharmacological Research

Piperidine structures play a significant role in drug discovery, particularly as scaffolds for the development of new pharmacological agents. For example, derivatives have been explored for their potential as histamine H3 receptor antagonists, highlighting the therapeutic relevance of piperidine-based compounds in addressing conditions like sleep disorders (Dvorak et al., 2005). Additionally, studies on the synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors for cholesterol-lowering and antiatherosclerotic purposes further exemplify the utility of piperidine derivatives in medicinal chemistry (Miki et al., 2002).

Enzyme Inhibition and Molecular Pharmacology

Research on piperidine derivatives also extends to enzyme inhibition and the elucidation of molecular mechanisms underlying drug action. For instance, piperidine analogues have been studied for their role as inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1), a target for hormone-dependent tumors (Cheng et al., 2011). This underscores the potential of piperidine derivatives in cancer therapy and the broader implications for understanding the modulation of enzyme activity.

Safety and Hazards

“Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” should be kept away from heat and sources of ignition. Thermal decomposition can lead to the release of irritating gases and vapors . The compound is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it can cause eye irritation, skin irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a reactant in the synthesis of orally bioavailable P2Y12 antagonists, which are crucial for inhibiting platelet aggregation . Additionally, it is involved in the formation of piperidine derivatives and molecular rods, which have applications in medicinal chemistry . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, facilitating the compound’s integration into larger molecular structures.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of P2Y12 antagonists suggests that it may impact platelet function and related signaling pathways . Furthermore, its involvement in the formation of molecular rods and piperidine derivatives indicates potential effects on cellular structures and functions, possibly altering gene expression and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, its role as a reactant in the synthesis of P2Y12 antagonists involves binding to specific enzyme sites, leading to the inhibition of platelet aggregation . Additionally, its interactions with piperidine derivatives and molecular rods suggest potential enzyme activation or inhibition, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function have been noted, particularly in in vitro studies. These effects include alterations in cell signaling pathways and gene expression, which may persist even after the compound is no longer present.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, primarily influencing platelet function and related signaling pathways . At higher doses, toxic effects have been reported, including disruptions in cellular metabolism and gene expression. These threshold effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the synthesis of P2Y12 antagonists involves interactions with enzymes responsible for platelet aggregation . Additionally, its involvement in the formation of piperidine derivatives and molecular rods suggests potential effects on broader metabolic pathways, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, its role in the synthesis of P2Y12 antagonists suggests that it may be transported to platelet cells, where it exerts its effects on platelet function and signaling pathways.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . For instance, its involvement in the synthesis of P2Y12 antagonists indicates potential localization to platelet cells, where it can interact with enzymes and proteins involved in platelet aggregation.

Properties

IUPAC Name

benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14,18H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEJJAZXQQCBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566621
Record name Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99198-80-8
Record name Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of methylene chloride (400 ml) and water (40 ml) are added dropwise benzyloxycarbonyl chloride (100 g) and a solution of 3-(4-piperidyl)propanol (84 g) and triethylamine (65 g) in methylene chloride (100 ml) for 45 minutes at room temperature. After addition is completed, stirring is continued for further 1 hour. The methylene chloride layer is separated, washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Vacuum distillation of the oily residue is carried out to remove the low boiling material (50°-60° C./5 mmHg). 3-(1-Benzyloxycarbonyl-4-piperidyl)propanol (110 g) is obtained as a yellow oily residue.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Two
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100 mL
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solvent
Reaction Step Two
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Quantity
40 mL
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reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred and cooled (ice bath, 10° C.) mixture of 3.4 parts of sodium tetrahydroborate and 188 parts of N,N-dimethylformamide were added dropwise 28 parts of (phenylmethyl) 4-(3-chloro-3-oxopropyl)-1-piperidinecarboxylate (exothermic reaction, the temperature rose to 38° C.). Upon completion addition, the reaction mixture was stirred over weekend at room temperature. The reaction mixture was poured into water and the product was extracted with methylbenzene. The extract was dried, filtered and evaporated, yielding 15.4 parts (61.6%) of (phenylmethyl) 4-(3-hydroxypropyl)-1-piperidinecarboxylate as a residue (int. 35).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(phenylmethyl) 4-(3-chloro-3-oxopropyl)-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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